6-hydrazinyl-N,N'-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a hydrazinyl group and two isopropylphenyl groups attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with hydrazine hydrate under controlled conditions.
Introduction of Isopropylphenyl Groups: The isopropylphenyl groups can be introduced through a nucleophilic substitution reaction using isopropylphenylamine and the triazine core.
Final Assembly: The final compound is obtained by coupling the hydrazinyl group with the triazine core substituted with isopropylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide
- 6-hydrazinyl-N-[4-(propan-2-yl)phenyl]pyridine-3-sulfonamide
Comparison
Compared to similar compounds, 6-hydrazinyl-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the triazine core and the specific arrangement of functional groups
Properties
Molecular Formula |
C21H27N7 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-hydrazinyl-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H27N7/c1-13(2)15-5-9-17(10-6-15)23-19-25-20(27-21(26-19)28-22)24-18-11-7-16(8-12-18)14(3)4/h5-14H,22H2,1-4H3,(H3,23,24,25,26,27,28) |
InChI Key |
XKWOHDQCWJZENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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